REACTION_CXSMILES
|
[H-].[Na+].[N+:3]([CH3:6])([O-:5])=[O:4].[F:7][C:8]1[CH:22]=[C:21]([F:23])[C:20]([F:24])=[CH:19][C:9]=1[C:10](OC1C=CC=CC=1)=[O:11].Cl>CCCCCC.CN(C)C=O>[N+:3]([CH2:6][C:10]([C:9]1[CH:19]=[C:20]([F:24])[C:21]([F:23])=[CH:22][C:8]=1[F:7])=[O:11])([O-:5])=[O:4] |f:0.1|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC2=CC=CC=C2)C=C(C(=C1)F)F
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with anhydrous nitrogen
|
Type
|
CUSTOM
|
Details
|
was kept at the same temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
continued for an additional hour at room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with ethyl acetate (3×250 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in ether-hexane (1:1, 240 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
the crystals which formed
|
Type
|
TEMPERATURE
|
Details
|
cooling in the freezer
|
Type
|
FILTRATION
|
Details
|
were recovered by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC(=O)C1=C(C=C(C(=C1)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |